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Compound of Interest

Compound Name: 2-fluoro-4-methoxy-5-nitroaniline

Cat. No.: B8120836

An In-depth Technical Guide to 2-fluoro-4-methoxy-5-nitroaniline (CAS 1569986-91-9)
Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for 2-fluoro-4-methoxy-5-nitroaniline.
It is intended for informational purposes for a professional audience. Due to the limited publicly
available research on this specific isomer, some information regarding synthesis, properties,
and safety is based on established chemical principles and data from the closely related
isomer, 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9). All laboratory work should be
conducted with independent risk assessments and appropriate safety precautions.

Core Chemical Identity and Properties

2-fluoro-4-methoxy-5-nitroaniline is a substituted aromatic amine. Its structure, featuring a
fluorine atom, a methoxy group, and a nitro group, presents a unique electronic and steric
profile, making it a compound of interest for synthetic diversification in medicinal and materials
chemistry. The strategic placement of these functional groups offers multiple reaction sites for
building more complex molecular architectures.

Table 1. Compound Identification
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Identifier Value Source
2-fluoro-4-methoxy-5-

IUPAC Name . . [1][2]
nitroaniline

CAS Number 1569986-91-9 [11[3][4]

Molecular Formula C7H7FN203 [1112][3]

Molecular Weight 186.14 g/mol [11[3]

| Canonical SMILES | COC1=C(C=C(C(=C1)F)N)--INVALID-LINK--[O-] |[1] |

Physicochemical Properties

Comprehensive experimental data for this specific isomer is not widely published. The following

properties are estimated based on the compound's structure and data from analogous

compounds. These should be considered provisional and confirmed experimentally.

Table 2: Predicted Physicochemical Properties

Predicted Value /

Property . Rationale / Notes

Observation

Yellow to orange Typical for nitroaniline
Appearance .

crystalline powder compounds.[5]

Sparingly soluble in water; The polar nitro and amine
Solubility soluble in organic solvents like  groups are offset by the

DMSO, DMF, Ethyl Acetate. aromatic ring.

_ Recommended by suppliers to

Storage 2-8°C, Refrigerator

ensure long-term stability.[2]

The basicity of the aniline
nitrogen is significantly

reduced by the strong

pKa (of -NHs*) ~15-25 i )
electron-withdrawing effects of
the ortho-fluorine and para-
nitro groups.
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| LogP | ~1.8 - 2.2 | Indicates moderate lipophilicity, a common feature in drug-like molecules. |

Synthesis and Purification: A Proposed Pathway

While specific literature detailing the synthesis of 2-fluoro-4-methoxy-5-nitroaniline is scarce,
a robust and logical pathway can be proposed based on established organic chemistry
principles and patented procedures for related isomers.[6][7] The most logical approach
involves the controlled nitration of a protected aniline precursor.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-NO:z bond, pointing to an electrophilic
aromatic substitution (nitration) reaction. The precursor would be a 3-fluoro-4-methoxyaniline
derivative.

o Causality of Precursor Choice: To achieve the desired 5-nitro substitution, the starting
material must have the fluoro and methoxy groups in the correct orientation. 3-fluoro-4-
methoxyaniline is the logical precursor.

» Need for a Protecting Group: The aniline's amino group is a powerful activating group and is
susceptible to oxidation under harsh nitrating conditions. To ensure regioselectivity and
prevent degradation, the amine must be temporarily protected, typically as an acetamide.
This moderates its activating effect and directs the incoming electrophile (NO2z%) to the
desired position, which is ortho to the now-amide group and meta to the methoxy group.

Caption: Proposed synthetic workflow for 2-fluoro-4-methoxy-5-nitroaniline.

Detailed Experimental Protocol (Hypothetical)

PART A: Protection via Acetylation

e Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-
methoxyaniline (1.0 eq.) in acetic acid (5-10 vol.).

e Reaction: Slowly add acetic anhydride (1.2 eq.) to the solution at room temperature.

e Heating & Monitoring: Heat the reaction mixture to 90-100°C and monitor for completion
using Thin Layer Chromatography (TLC).
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e Work-up: Once the starting material is consumed, cool the mixture and pour it into ice water.
The protected product, N-(3-fluoro-4-methoxyphenyl)acetamide, will precipitate.

« |solation: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral,
and dry under vacuum.

PART B: Electrophilic Nitration
e Setup: In a clean, dry flask, cool concentrated sulfuric acid (5 vol.) to 0°C in an ice-salt bath.

o Addition: Add the N-(3-fluoro-4-methoxyphenyl)acetamide (1.0 eq.) from Part A portion-wise,
ensuring the temperature remains below 5°C.

 Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated
sulfuric acid (1 vol.). Add this mixture dropwise to the reaction flask, maintaining a
temperature of 0-5°C.

e Reaction & Monitoring: Stir the mixture at 0-5°C for 1-3 hours, monitoring by TLC.

o Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will
precipitate.

« |solation: Collect the solid by vacuum filtration, wash extensively with cold water, and dry.
PART C: Deprotection via Hydrolysis
e Setup: Suspend the crude nitrated acetamide from Part B in methanol (5 vol.).

e Reaction: Add concentrated hydrochloric acid (3-4 vol.) and heat the mixture to reflux (65-
70°C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.

e Work-up: Cool the reaction mixture and slowly neutralize it with an aqueous solution of
sodium hydroxide or sodium bicarbonate to a pH of 7-8. The final product will precipitate.

« |solation: Collect the solid 2-fluoro-4-methoxy-5-nitroaniline by vacuum filtration, wash with
water, and dry.

Purification
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or an
ethyl acetate/hexane mixture. For higher purity, column chromatography on silica gel is
recommended.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques
is required.

Purity & Identity Confirmation | | Structural Elucidation | | Functional Group & Elemental Analysis

TLC (In-process) H NMR FTIR Spectroscopy

13C NMR Elemental Analysis

F NMR

LC-MS

Click to download full resolution via product page
Caption: A comprehensive analytical workflow for compound validation.

Table 3: Expected Analytical Signatures

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b8120836?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8120836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Expected Observations

Expect distinct signals in the aromatic
region for the two protons on the ring.
One will be a singlet (or a narrow doublet

1H NMR due to F-coupling) and the other a
doublet. Also, a singlet for the methoxy (-
OCH:) protons and a broad singlet for the
amine (-NH2) protons.

Seven unique carbon signals are expected. The
carbon attached to the fluorine will show a large

one-bond C-F coupling constant. Chemical

13C NMR ) ) o ) )
shifts will be characteristic of their electronic
environment (e.g., carbons attached to O, N, F,
and NO2).
A single resonance is expected, with its

1°F NMR chemical shift indicative of the fluorine's position

on the electron-deficient aromatic ring.

The primary confirmation is the molecular ion
M s (MS) peak (M*) or protonated molecular ion ([M+H]*)
ass Spec
P corresponding to the exact mass of C7H7FN20s

(186.0441).

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (~3300-
3500 cm~1), asymmetric and symmetric stretching of the nitro group (-NO2) (~1500-1550 and
1330-1360 cm~?), and C-F stretching (~1100-1250 cm™2). |

Potential Applications in Research and
Development

While this specific molecule is not extensively documented in application literature, its structural
motifs are highly relevant in modern drug discovery.

» Scaffold for Kinase Inhibitors: The aniline scaffold is a cornerstone of many kinase inhibitors
used in oncology.[8] The closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a
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documented key intermediate for synthesizing Osimertinib, a third-generation EGFR
inhibitor.[8] This highlights the potential of the 2-fluoro isomer as a building block for novel
kinase inhibitors, where subtle positional changes can significantly alter binding affinity and
selectivity.

» Bioisosteric Replacement: In medicinal chemistry, replacing a hydrogen atom with fluorine is
a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.[9] This
compound provides a scaffold where the fluorine's position can be explored as an alternative
to other isomers in lead optimization campaigns.

o Versatile Synthetic Intermediate: The nitro group can be readily reduced to an amine,
providing a new site for chemical modification (e.g., amide bond formation, sulfonylation).[10]
This dual-amine functionality (after reduction) makes it a valuable precursor for heterocyclic
synthesis, such as benzimidazoles, which are another important pharmacophore.[11]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for CAS 1569986-91-9. The
following guidance is based on the GHS classification for the isomer 4-fluoro-2-methoxy-5-
nitroaniline and should be applied with caution.[12][13]

Table 4: Hazard Summary (Based on Isomer Data)
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Hazard Type GHS Classification Precautionary Statements
o H302: Harmful if P264: Wash skin
Acute Toxicity .
swallowed thoroughly after handling.

P280: Wear protective
Skin Irritation H315: Causes skin irritation gloves/protective clothing/eye

protection.

P305+P351+P338: IF IN
EYES: Rinse cautiously with
o H319: Causes serious eye water for several minutes.
Eye Irritation o )
irritation Remove contact lenses, if
present and easy to do.

Continue rinsing.

] P261: Avoid breathing
) o H335: May cause respiratory )
Respiratory Irritation o dust/fume/gas/mist/vapors/spr
irritation
ay.

| Mutagenicity | H341: Suspected of causing genetic defects | P201: Obtain special instructions

before use. |

e Handling: Use only in a well-ventilated chemical fume hood. Avoid formation and inhalation
of dust. Avoid contact with skin, eyes, and clothing.

o Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and
chemical-resistant gloves (e.qg., nitrile).

o Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically

stored under refrigeration.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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